molecular formula C15H23NO B139119 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine CAS No. 126317-99-5

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine

Cat. No. B139119
M. Wt: 233.35 g/mol
InChI Key: YZLPLFKCBAIVRZ-UHFFFAOYSA-N
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Description

The compound 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine is a secondary amine that is part of the tetrahydropyran series. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds within the tetrahydropyran series. These compounds are characterized by a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with various substitutions at the 2,2- and 4- positions.

Synthesis Analysis

The synthesis of related compounds involves the condensation of amines with aromatic aldehydes and ketones, followed by the reduction of the resulting azomethines to form secondary amines . Another method includes the removal of an ethoxycarbonyl group from an ester precursor, followed by reduction with lithium aluminum hydride to yield the corresponding ethanamine . Although these methods are not for the exact compound , they suggest possible synthetic routes that could be adapted for the synthesis of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine.

Molecular Structure Analysis

The molecular structure of compounds in the tetrahydropyran series is characterized by the presence of a tetrahydropyran ring. Substituents at the 2,2- and 4- positions can significantly influence the chemical behavior and physical properties of these molecules. The specific structure of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine would include a phenyl group at the 4-position, which could affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Secondary amines of the tetrahydropyran series can undergo various chemical reactions. For instance, they can react with acid chlorides to form amides . They may also participate in reactions with aldehydes and ketones to form azomethines, which can be further reduced to secondary amines . These reactions are indicative of the functional group reactivity typical for secondary amines and could be applicable to the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine are not provided in the papers, we can infer that the compound would exhibit properties typical of secondary amines and tetrahydropyrans. These might include moderate polarity, potential for hydrogen bonding, and solubility in organic solvents. The presence of a phenyl group could also contribute to increased hydrophobic character and possible aromatic interactions.

Scientific Research Applications

Synthesis and Transformations

  • Synthesis Techniques : The compound is synthesized through processes like removal of the ethoxycarbonyl group in corresponding esters, followed by reduction and reaction with various compounds to form secondary amines and amides (Arutyunyan et al., 2018).

  • Formation of Amides and Secondary Amines : It reacts with furfural and heterocyclic ketones, followed by reduction to form secondary amines and some amides. This suggests its utility in creating various amine-related compounds (Arutyunyan et al., 2018).

  • Condensation Reactions : When condensed with aromatic aldehydes and ketones, and subsequently reduced, it forms secondary amines of the tetrahydropyran series (Arutyunyan et al., 2017).

Antibacterial Activity

  • Oxalates with Antibacterial Properties : When transformed into oxalates, some of the synthesized amines demonstrate high antibacterial activity. This indicates potential uses in developing antibacterial agents (Арутюнян et al., 2015), (Arutyunyan et al., 2015).

Miscellaneous Applications

  • Complex Formation for Catalysis : The compound is involved in synthesizing complexes used as pre-catalysts for polymerization, demonstrating its potential in materials science and catalysis (Cho et al., 2019).

  • Inhibitor Synthesis : It's used in synthesizing inhibitors that disrupt specific protein complexes, indicating applications in biochemistry and pharmaceutical research (Shouksmith et al., 2015).

  • Preparation of Chelating Agents : It's involved in the preparation of chelating agents which have applications in various chemical processes (Driessen, 2010).

properties

IUPAC Name

2-(2,2-dimethyl-4-phenyloxan-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-14(2)12-15(8-10-16,9-11-17-14)13-6-4-3-5-7-13/h3-7H,8-12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLPLFKCBAIVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CCN)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386992
Record name 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine

CAS RN

126317-99-5
Record name 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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